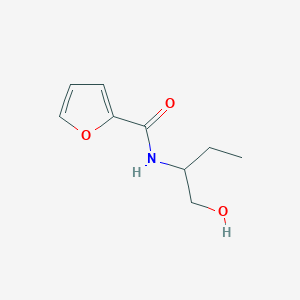

N-(1-Hydroxy-2-butyl)furan-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(1-hydroxybutan-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGLYJDOSXQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context and General Research Significance of Furan 2 Carboxamide Derivatives

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.com The inherent properties of the furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, combined with the amide linkage, create a molecule with the potential for diverse chemical interactions and biological effects. mdpi.comresearchgate.net

Research has shown that derivatives of furan-2-carboxamide exhibit a wide spectrum of pharmacological activities. These include:

Antimicrobial and Antifungal Activity: Many furan-2-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi. Some have shown significant activity against pathogenic strains, making them promising candidates for the development of new anti-infective agents. mdpi.com

Anticancer Potential: A significant area of research has focused on the anticancer properties of these compounds. ontosight.ai Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells and may act as inhibitors for key targets in cancer therapy, such as VEGFR-2.

Anti-inflammatory Properties: The furan-2-carboxamide core has also been incorporated into molecules designed to have anti-inflammatory effects.

Cardiovascular Applications: Some 5-aryl-furan-2-carboxamides have been investigated as potent antagonists for the urotensin-II receptor, which plays a role in cardiovascular function, suggesting potential applications in treating heart-related diseases.

The versatility of the furan-2-carboxamide structure allows for the synthesis of large libraries of related compounds, where modifications to the substituents on the furan ring or the amide nitrogen can be made to optimize biological activity and other pharmacokinetic properties.

The following table provides a summary of researched biological activities for various furan-2-carboxamide derivatives.

| Derivative Type | Biological Activity | Research Focus |

| 5-arylfuran-2-carboxamides | Antifungal | Effective against Candida species. |

| Carbamothioyl-furan-2-carboxamides | Anticancer, Antimicrobial | Activity against various cancer cell lines and microbial strains. ontosight.ai |

| Thiophene (B33073)/Furan-1,3,4-oxadiazole carboxamides | Fungicidal | Potent succinate (B1194679) dehydrogenase inhibitors. |

| General Furan-2-carboxamides | Antibiofilm | Inhibition of biofilm formation in pathogenic bacteria like P. aeruginosa. |

Historical Development and Key Milestones in Furan Containing Compound Research

Retrosynthetic Analysis and Design Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesizable precursors. For N-(1-Hydroxy-2-butyl)furan-2-carboxamide, the most logical and common disconnection is at the amide bond. This C-N bond cleavage simplifies the molecule into two key synthons: a furan-2-carbonyl moiety and a 2-aminobutan-1-ol (B80463) moiety.

This primary disconnection leads to two readily accessible starting materials:

Furan-2-carboxylic acid (or its activated derivative, such as furan-2-carbonyl chloride).

(S)-2-aminobutan-1-ol (or its racemic or (R)-enantiomeric form, depending on the desired stereochemistry of the final product).

The strategy is predicated on the reliability and high efficiency of amide bond formation reactions. An alternative, though less common, approach might involve building the side chain onto a pre-functionalized furan ring or constructing the furan ring as a final step onto a precursor already containing the N-(1-hydroxy-2-butyl) fragment. However, the amide bond disconnection represents the most direct and versatile route, allowing for modular assembly and the generation of analogs. youtube.com

Convergent and Divergent Synthesis Approaches

Based on the primary retrosynthetic disconnection, both convergent and divergent strategies can be effectively employed to synthesize this compound and a library of its analogs.

Conversely, a divergent synthesis is a method where a common intermediate is used to generate a wide range of structurally related compounds. nih.govnih.gov Starting from a common precursor like furan-2-carboxylic acid (or furan-2-carbonyl chloride), a diverse library of analogs can be created by reacting it with a variety of different amines or amino alcohols. This diversity-oriented approach is highly valuable for medicinal chemistry and structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net

The most practical synthesis of this compound follows a multi-step pathway where key intermediates are isolated and purified.

Preparation/Procurement of Starting Materials : The synthesis begins with obtaining the two core building blocks. Furan-2-carboxylic acid and 2-aminobutan-1-ol are commercially available. If specific substituted furans are required, they would be prepared first.

Activation of the Carboxylic Acid : Furan-2-carboxylic acid is typically "activated" to facilitate amide bond formation. This can be achieved in a separate step by converting it to a more reactive intermediate, such as an acyl chloride, or by generating an active ester in situ using coupling reagents. The reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields furan-2-carbonyl chloride, a stable intermediate that can be isolated. researchgate.netmdpi.com

Amide Coupling : The isolated furan-2-carbonyl chloride is then reacted with 2-aminobutan-1-ol in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl generated during the reaction, affording the final product. mdpi.com Alternatively, the direct coupling of furan-2-carboxylic acid and the amine is performed using coupling reagents, where activated intermediates are generated but not typically isolated.

One-pot syntheses offer advantages in terms of operational simplicity, reduced waste, and time savings by avoiding the isolation of intermediates. For the synthesis of furan-2-carboxamides, a one-pot procedure involves the activation of the carboxylic acid and the subsequent reaction with the amine in the same reaction vessel. nih.govrsc.org

For example, furan-2-carboxylic acid, a coupling reagent, a base, and 2-aminobutan-1-ol can all be combined in a suitable solvent. The carboxylic acid is activated in situ and immediately reacts with the amine present in the mixture to form the amide bond. This approach avoids the need to handle potentially sensitive intermediates like acyl chlorides. nih.gov While highly efficient, these reactions require careful optimization of conditions to minimize side reactions. nih.gov

Key Reaction Steps and Catalysis

The synthesis of this compound is defined by two critical transformations: the formation of the furan ring system and the construction of the amide linkage.

While furan-2-carboxylic acid is a readily available starting material, the construction and functionalization of the furan ring are fundamental processes in heterocyclic chemistry. researchgate.net Several classic and modern methods exist for synthesizing the furan core. wikipedia.org

Paal-Knorr Furan Synthesis : This is a widely used method involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a substituted furan. wikipedia.org

Feist-Benary Furan Synthesis : This reaction involves the base-catalyzed reaction of an α-halo ketone with a β-dicarbonyl compound, followed by cyclization and dehydration. wikipedia.org

Modern Catalytic Methods : Numerous transition-metal-catalyzed methods have been developed for furan synthesis. These include cycloisomerization reactions of enynes or allenyl ketones, often catalyzed by gold, palladium, or copper complexes. organic-chemistry.org Rhodium-catalyzed annulation processes have also been reported for constructing furan-fused scaffolds. springernature.com

Functionalization , specifically carboxylation at the C2 position, is a key step if starting from unsubstituted furan. The high electron density of the furan ring makes it susceptible to electrophilic substitution. numberanalytics.com While direct carboxylation can be challenging, a common route is the lithiation of furan at the C2 position using a strong base like n-butyllithium, followed by quenching with carbon dioxide (CO₂) to yield furan-2-carboxylic acid. stanford.edu

| Method | Description | Precursors | Conditions |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. | 1,4-Diketones | Acid catalyst (e.g., H₂SO₄, P₂O₅) |

| Feist-Benary Synthesis | Reaction of α-halo ketones with β-dicarbonyl compounds. | α-Halo ketone, β-dicarbonyl | Base (e.g., pyridine, ammonia) |

| Catalytic Cyclization | Transition-metal-catalyzed cyclization of acyclic precursors. | Enynes, allenyl ketones | Pd, Au, Cu, or Rh catalysts |

| Furan Carboxylation | Lithiation followed by reaction with CO₂. | Furan | 1. n-BuLi; 2. CO₂ |

The formation of the amide bond is the linchpin of the synthesis. This is typically achieved by coupling furan-2-carboxylic acid with 2-aminobutan-1-ol. Direct condensation of a carboxylic acid and an amine requires very high temperatures and is not practical for complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must be activated.

This activation is most commonly accomplished using coupling reagents . These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an active ester or an O-acylisourea), which is then readily attacked by the amine nucleophile. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.comresearchgate.net EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.com

Triazine-based Reagents : 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and its analogues are effective for amide bond formation, often under mild, aqueous conditions. researchgate.netresearchgate.net

Phosphonium and Aminium/Uronium Salts : Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient but are also more expensive. They are widely used in peptide synthesis and for difficult couplings. hepatochem.com

A study on the synthesis of various furan-2-carboxamides highlighted the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as an effective activating agent. nih.gov The carboxylic acid first reacts with CDI to form a reactive acylimidazolide intermediate, which then smoothly reacts with the amine. nih.gov Microwave-assisted conditions have also been shown to accelerate amide bond formation using reagents like EDC. researchgate.net

| Coupling Reagent | Abbreviation | Byproduct Characteristics | Common Conditions | Reference |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | DCM or DMF, often with HOBt, RT | researchgate.netresearchgate.net |

| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble urea (DCU), removed by filtration | DCM, 0 °C to RT | luxembourg-bio.com |

| 1,1'-Carbonyldiimidazole | CDI | Imidazole, CO₂ | THF, 45 °C | nih.gov |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | Water-soluble | Aqueous media, Microwave irradiation | researchgate.netresearchgate.net |

Introduction and Stereocontrol of the 1-Hydroxy-2-butyl Moiety

The synthesis of the target compound, this compound, is fundamentally an amide bond formation between furan-2-carboxylic acid and 2-amino-1-butanol. The critical challenge in this synthesis lies in controlling the stereochemistry of the 1-hydroxy-2-butyl moiety, which contains two adjacent chiral centers. Achieving high diastereoselectivity and enantioselectivity is paramount for producing a single, desired stereoisomer.

Several strategies can be employed to control the stereochemistry:

Substrate-Controlled Synthesis: This approach utilizes a chiral starting material, where the existing stereocenter directs the formation of the new one. For instance, a stereoselective aldol (B89426) reaction between a chiral ketone enolate and an aldehyde can establish the desired 1,2-hydroxy-amino relationship with a high degree of control. The stereochemical outcome can often be predicted using models like the polar Felkin-Anh model or by considering chelation control. nih.gov Subsequent reduction of the resulting β-hydroxyketone can be performed diastereoselectively to yield the 1,3-diol precursor. nih.gov

Reagent-Controlled Synthesis: This method involves the use of chiral reagents or catalysts to induce stereoselectivity. Asymmetric α-hydroxylation of carbonyl compounds, for example, can introduce the hydroxyl group enantioselectively. scispace.com Palladium(II) catalysts have been effectively used in the asymmetric α-hydroxylation of 1,3-ketoesters, achieving high enantioselectivity. scispace.com Similarly, reagent-controlled reductions using bulky hydride agents or CBS (Corey-Bakshi-Shibata) catalysts can achieve high diastereoselectivity in creating the desired alcohol stereocenter. acs.org

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of β-amino alcohols is a significant area of research. For example, the Krische allylation can be used to stereoselectively introduce a secondary alcohol. nih.gov Another powerful technique is the catalytic ring-opening aminolysis of bridged lactam-lactones, which can produce highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner, providing a scaffold that could be adapted to form the desired open-chain moiety. nih.govrsc.org

The choice of strategy depends on the availability of starting materials, the desired stereoisomer, and the scalability of the process. The stereochemical integrity of the final product relies heavily on the successful implementation of these control elements during the synthesis of the amine precursor or during the coupling process itself.

Advanced Coupling Reactions for Diversification (e.g., Cross-Coupling)

Diversification of the this compound scaffold is essential for creating libraries of analogs for structure-activity relationship (SAR) studies. Advanced coupling reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for this purpose. numberanalytics.com These reactions allow for the introduction of a wide variety of substituents onto the furan ring, typically at the C5 position, which is prone to electrophilic substitution and metallation.

Common cross-coupling strategies applicable to furan derivatives include:

Suzuki-Miyaura Coupling: This reaction couples a furan boronic acid or ester with an aryl or vinyl halide. nih.govnumberanalytics.com It is a versatile method for forming carbon-carbon bonds and introducing aryl, heteroaryl, or alkyl groups. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction involves the coupling of a furan halide with an alkene, enabling the introduction of alkenyl substituents. This method has been applied to the synthesis of various heterocyclic compounds. mdpi.com

Sonogashira Coupling: This reaction couples a furan halide with a terminal alkyne, providing a direct route to alkynyl-substituted furans. These products can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities onto the furan ring. Palladium-NHC catalysts have shown excellent reactivity in the amination of amides and esters. nih.gov

These coupling reactions can be performed on a furan-2-carboxamide precursor or on the final molecule, provided the reacting functional groups are compatible. For instance, a C-H arylation can be directed by an 8-aminoquinoline (B160924) group attached to the furan-2-carboxamide, allowing for precise installation of aryl groups at the C3 position of a benzofuran (B130515) scaffold, a strategy that could be adapted for furan rings. mdpi.com Such diversification allows for the systematic exploration of the chemical space around the core molecule.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic study of solvents, temperature, pressure, and catalyst systems. numberanalytics.com

Solvent System Effects on Reaction Selectivity and Efficiency

The choice of solvent can significantly impact the outcome of the amide coupling reaction. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate the desired chemical transformation. The polarity of the solvent can influence the reaction rate and, in some cases, the selectivity. For instance, in the synthesis of benzofuran-2-carboxamide (B1298429) derivatives, solvents like cyclopentyl methyl ether (CPME) have been shown to provide higher yields compared to solvents like 1,2-dichloroethane (B1671644) (DCE) or acetonitrile (B52724) (MeCN). mdpi.com

| Solvent | Typical Polarity | Effect on Amide Synthesis | Reference Example |

|---|---|---|---|

| Tetrahydrofuran (B95107) (THF) | Medium | Commonly used for dissolving reactants in coupling reactions. | Synthesis of N-(4-aminophenyl)furan-2-carboxamide. nih.gov |

| Dimethylformamide (DMF) | High (Polar Aprotic) | Good for dissolving polar starting materials; can facilitate reactions at higher temperatures. | Synthesis of N-(benzoylphenyl)-2-furamide derivatives. researchgate.net |

| Dichloromethane (DCM) | Low | Often used in peptide coupling; easy to remove post-reaction. | General amide synthesis protocols. |

| Cyclopentyl methyl ether (CPME) | Low | Can lead to higher yields in specific C-H arylation reactions compared to other solvents. | C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamides. mdpi.com |

| Toluene | Non-polar | Used in aminolysis steps and for azeotropic removal of water with a Dean-Stark apparatus. | Aminolysis of N-acyl-Boc-carbamates. mdpi.com |

Temperature and Pressure Control for Kinetic and Thermodynamic Product Formation

Temperature and pressure are critical parameters for controlling the reaction pathway. numberanalytics.com Amide bond formation is often an equilibrium process, and higher temperatures can be used to drive the reaction forward, especially in direct thermal amidation methods, by removing water. ucl.ac.uknih.gov However, high temperatures can also lead to side reactions or racemization of chiral centers.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will predominate. This is often desirable for preserving stereochemistry. numberanalytics.com

Thermodynamic Control: At higher temperatures, the reaction can reach equilibrium, leading to the most stable (thermodynamically favored) product. numberanalytics.com

In palladium-catalyzed carbonylative reactions, pressure (of carbon monoxide) is a key variable. Optimization of CO pressure is necessary to achieve good yields of the desired amide product. acs.org For many standard amide coupling reactions performed at ambient pressure, temperature control is the more critical factor. Reactions are often cooled initially to control exothermic additions and then gently heated to ensure completion.

Catalyst Selection and Loading Optimization

The formation of the amide bond between furan-2-carboxylic acid and 2-amino-1-butanol typically requires a coupling agent or a catalyst to activate the carboxylic acid. The choice of catalyst is one of the most important factors influencing the reaction's success.

Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions. acs.org Uronium salt-based reagents such as HATU are also highly effective.

Beyond stoichiometric coupling agents, catalytic methods are becoming more prevalent due to their efficiency and atom economy. rsc.org

Boron-Derived Catalysts: Boronic acids and borate (B1201080) esters are effective catalysts for direct amidation under milder conditions, often requiring azeotropic removal of water. ucl.ac.ukmdpi.com

Transition Metal Catalysts: Catalysts based on metals like titanium, zirconium, palladium, and nickel have been developed for amide synthesis. numberanalytics.comrsc.orgresearchgate.net For example, nickel catalysis can be used for the direct amidation of aryl halides. researchgate.net

Optimizing the catalyst loading is a balance between reaction rate and cost/ease of removal. Typically, catalyst loadings are screened to find the minimum amount required to achieve a high yield in a reasonable time. For example, in C-H arylation reactions, palladium acetate (B1210297) loadings might be varied from 5 to 10 mol% to optimize the yield. mdpi.com

| Catalyst/Reagent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| EDC / HOAt / DIPEA | Room Temperature | High conversion for a wide variety of acids and amines. | acs.org |

| CDI (1,1'-Carbonyldiimidazole) | 45 °C, THF | Effective for activating carboxylic acids for coupling. | nih.gov |

| Boric Acid / Boronic Acids | 80-110 °C, Toluene (Dean-Stark) | Low cost, suitable for large-scale synthesis. | ucl.ac.ukrsc.org |

| Pd(OAc)₂ / AgOAc | 110 °C, CPME | Effective for C-H arylation to create analogs. | mdpi.com |

| NiCl₂ | 155 °C | Catalyzes amide formation from oximes and amines. | core.ac.uk |

Modern Synthetic Techniques

Recent advances in synthetic methodology offer milder, more efficient, and environmentally friendly alternatives to traditional methods for synthesizing this compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of furan-containing esters and amides under mild conditions. researchgate.net The rapid heating can also minimize the formation of side products.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming chemical bonds under exceptionally mild conditions. nih.gov This strategy can be used for amide synthesis from a variety of starting materials, providing a robust alternative to classic condensation reactions. For example, photochemical Beckmann rearrangements can convert oximes to amides using visible light, avoiding the harsh acidic conditions of the traditional method. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild, environmentally benign conditions (e.g., in aqueous media at room temperature). numberanalytics.com Lipases and amidases are capable of catalyzing the formation of amide bonds. numberanalytics.com This approach is particularly advantageous for complex molecules where minimizing side reactions and protecting sensitive functional groups is crucial. numberanalytics.com The high stereoselectivity of enzymes could also be harnessed to resolve racemic mixtures or to perform asymmetric transformations, which is highly relevant for controlling the stereocenters in the 1-hydroxy-2-butyl moiety.

Mechanochemistry: Solvent-free synthesis methods, such as mechanochemistry, use mechanical energy (e.g., grinding or milling) to drive chemical reactions. numberanalytics.com This green chemistry approach eliminates the need for solvents, reducing waste and potential environmental hazards associated with their use. It has been successfully applied to amide synthesis. numberanalytics.com

These modern techniques represent the forefront of synthetic chemistry and offer promising avenues for the efficient, selective, and sustainable production of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. mdpi.com The application of microwave irradiation in the synthesis of furan-2-carboxamides has demonstrated considerable advantages over conventional heating methods, including reduced reaction times, improved yields, and milder reaction conditions. researchgate.netnih.gov

The synthesis of this compound and its analogs via microwave irradiation can be approached through the reaction of a furan-2-carboxylic acid derivative with an appropriate amino alcohol. A common strategy involves the activation of furan-2-carboxylic acid with a coupling agent, followed by amidation.

One reported microwave-assisted method for the synthesis of a furan-2-carboxamide analog, N-(furan-2-ylmethyl)furan-2-carboxamide, involves the use of 2-furoic acid and furfurylamine (B118560) in the presence of a coupling reagent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net These reactions, carried out in a microwave reactor, have been shown to proceed efficiently, affording the desired products in good to very good yields. researchgate.net The reaction time, solvent, and substrate amounts are critical parameters that are optimized to achieve the best results. researchgate.net

Another microwave-assisted approach involves the reaction of furan-2-carbonyl chloride with various amines. nih.gov This method has been shown to be highly effective for the synthesis of a range of furan-2-carboxamide derivatives. The use of microwave irradiation in this context significantly shortens the reaction time to a matter of minutes, compared to the hours required for conventional heating, while also improving the product yields. nih.gov

The general reaction scheme for the microwave-assisted synthesis of this compound would involve the reaction of furan-2-carboxylic acid or its activated form with 2-amino-1-butanol.

Interactive Data Table: Microwave-Assisted Synthesis of Furan-2-Carboxamide Analogs

| Amine | Coupling Reagent/Method | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Furfurylamine | DMT/NMM/TsO− | Acetonitrile | 150 | 10 | 85 | researchgate.net |

| Furfurylamine | EDC | Dichloromethane | 150 | 15 | 78 | researchgate.net |

| 4-Aminoacetophenone | Furan-2-carbonyl chloride | Pyridine/TEA | Not Specified | 15 | 88 | nih.gov |

| 4-Methoxyaniline | Furan-2-carbonyl chloride | Pyridine/TEA | Not Specified | 15 | 92 | nih.gov |

| Aniline | Furan-2-carbonyl chloride | Pyridine/TEA | Not Specified | 15 | 85 | nih.gov |

Ultrasound-Mediated Synthesis

Ultrasound irradiation has been recognized as another green and efficient technique for promoting organic reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates. researchgate.net While specific studies on the ultrasound-mediated synthesis of this compound are not extensively documented, the principles of sonochemistry have been successfully applied to the synthesis of amides and the acylation of amino alcohols, suggesting its applicability to this target molecule. scielo.org.mx

One relevant study demonstrates the acylation of various amines, alcohols, and amino alcohols under solvent-free conditions using simultaneous infrared-ultrasound irradiation. scielo.org.mx This method has been shown to produce acylated products in good to excellent yields with remarkably short reaction times. The application of this dual irradiation technique could potentially offer a highly efficient pathway for the synthesis of this compound from furan-2-carboxylic acid or its derivatives and 2-amino-1-butanol.

Furthermore, ultrasound has been successfully employed to promote the synthesis of aryl amides from carboxylic acids and isocyanides under ambient conditions, resulting in high yields and short reaction times. This indicates the potential of ultrasound to facilitate the formation of the amide bond in the target molecule.

The proposed ultrasound-mediated synthesis of this compound would involve the sonication of a mixture of a suitable furan-2-carboxylic acid derivative and 2-amino-1-butanol, potentially in the presence of a catalyst or coupling agent, or even under solvent-free conditions. The optimization of parameters such as frequency, power, temperature, and reaction time would be crucial for achieving high efficiency and yields.

Interactive Data Table: Ultrasound-Mediated Synthesis of Amide Analogs

| Reactant 1 | Reactant 2 | Conditions | Time (min) | Yield (%) | Reference |

| Aniline | Acetic Anhydride (B1165640) | Simultaneous IR-Ultrasound, Solvent-free | 2 | 98 | scielo.org.mx |

| 2-Aminoethanol | Acetic Anhydride | Simultaneous IR-Ultrasound, Solvent-free | 1.5 | 99 | scielo.org.mx |

| Benzoic Acid | Cyclohexyl Isocyanide | Ultrasound, Methanol | 10 | 92 | |

| 4-Chlorobenzoic Acid | Cyclohexyl Isocyanide | Ultrasound, Methanol | 15 | 88 | |

| Phenylacetic Acid | Benzyl Isocyanide | Ultrasound, Methanol | 10 | 95 |

Advanced Structural Characterization and Spectroscopic Analysis of N 1 Hydroxy 2 Butyl Furan 2 Carboxamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.

Proton (1H) NMR for Hydrogen Environment Analysis

The 1H NMR spectrum of N-(1-Hydroxy-2-butyl)furan-2-carboxamide would provide detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the functional groups present. The furan (B31954) ring protons typically appear in the aromatic region, with distinct signals for H3, H4, and H5 due to their unique electronic environments. The protons of the N-(1-hydroxy-2-butyl) side chain would be found in the aliphatic region, with their chemical shifts influenced by adjacent electronegative atoms (oxygen and nitrogen) and their spin-spin coupling patterns revealing their connectivity.

Table 1: Predicted 1H NMR Data for this compound (Note: This is a hypothetical data table based on typical chemical shift values.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 (Furan) | ~7.4-7.6 | dd | J ≈ 1.8, 0.8 |

| H3 (Furan) | ~7.1-7.3 | dd | J ≈ 3.6, 0.8 |

| H4 (Furan) | ~6.5-6.7 | dd | J ≈ 3.6, 1.8 |

| NH (Amide) | ~8.0-8.5 | d | J ≈ 8-9 |

| CH (on C1') | ~4.0-4.2 | m | - |

| CH2 (on C1') | ~3.4-3.6 | m | - |

| OH (Alcohol) | Variable (broad s) | s (broad) | - |

| CH (on C2') | ~1.6-1.8 | m | - |

| CH2 (on C3') | ~1.3-1.5 | m | - |

| CH3 (on C4') | ~0.9-1.0 | t | J ≈ 7.4 |

Carbon-13 (13C) NMR for Carbon Skeleton Determination

The 13C NMR spectrum provides information on the different carbon environments within the molecule. The furan ring carbons would resonate in the aromatic region, while the carbonyl carbon of the amide would appear significantly downfield. The carbons of the butyl side chain would be found in the aliphatic region of the spectrum.

Table 2: Predicted 13C NMR Data for this compound (Note: This is a hypothetical data table based on typical chemical shift values.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~158-162 |

| C2 (Furan) | ~147-150 |

| C5 (Furan) | ~144-146 |

| C3 (Furan) | ~114-116 |

| C4 (Furan) | ~112-114 |

| C1' | ~68-72 |

| C2' | ~45-50 |

| C3' | ~25-30 |

| C4' | ~13-15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, confirming the connectivity of protons in the butyl side chain and within the furan ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds away. For instance, correlations between the amide proton (NH) and the furan ring carbons (C2, C3) as well as the carbonyl carbon would confirm the furan-2-carboxamide moiety. Similarly, correlations between the protons on C1' and C2' with the amide carbonyl would establish the link between the side chain and the amide group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution. For example, NOE correlations between the amide proton and protons on the furan ring or the butyl side chain could indicate the rotational preference around the amide bond.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC/MS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which in turn confirms its elemental composition (C9H13NO3). Liquid Chromatography-Mass Spectrometry (LC/MS) would be useful for analyzing the purity of the compound and providing its molecular weight. The fragmentation pattern observed in the mass spectrum gives valuable structural information. Key expected fragmentation pathways would include:

Cleavage of the amide bond, leading to the formation of a furanoyl cation (m/z 95).

Alpha-cleavage adjacent to the hydroxyl group in the side chain.

Loss of a water molecule from the molecular ion.

Table 3: Predicted HRMS and Major Fragmentation Data for this compound (Note: This is a hypothetical data table.)

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C9H13NO3 |

| Calculated Exact Mass | 183.0895 |

| Predicted [M+H]+ | 184.0972 |

| Major Fragment 1 (m/z) | 95.0133 (Furanoyl cation) |

| Major Fragment 2 (m/z) | Variable (Resulting from side-chain cleavage) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. The key characteristic absorption bands expected for this compound are summarized below.

Table 4: Predicted IR and Raman Active Vibrational Frequencies for this compound (Note: This is a hypothetical data table based on typical vibrational frequencies.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong (IR) |

| N-H (Amide) | Stretching | 3300-3500 | Medium (IR) |

| C-H (Furan) | Stretching | ~3100-3150 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium to Strong |

| C=O (Amide I) | Stretching | 1640-1680 | Strong (IR) |

| N-H bend (Amide II) | Bending | 1510-1570 | Medium to Strong (IR) |

| C=C (Furan) | Stretching | ~1500-1600 | Medium (Strong in Raman) |

| C-O (Alcohol) | Stretching | 1050-1260 | Strong (IR) |

X-ray Crystallography for Atomic-Level Structural Insights

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous information about the molecular conformation, bond lengths, bond angles, and both intramolecular and intermolecular interactions.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

The initial and most critical step in X-ray crystallographic analysis is the growth of high-quality single crystals of this compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is collected as the crystal is rotated. The intensities of these reflections are then processed to generate a dataset that is used to solve and refine the crystal structure. Structure solution involves determining the initial positions of the atoms, often using direct methods or Patterson synthesis. The refinement process then optimizes these atomic positions and their thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the calculated model.

Analysis of Molecular Conformation and Geometry (Bond Lengths, Angles, Torsion Angles)

A refined crystal structure would yield precise measurements of all geometric parameters within the this compound molecule. This would include:

Bond Lengths: The distances between covalently bonded atoms. For instance, the C=O, C-N, and C-O bond lengths within the furan and amide moieties, as well as the C-C and C-O bonds in the hydroxybutyl side chain, would be determined with high precision.

Bond Angles: The angles formed by three connected atoms, which define the local geometry. Key angles would include those around the carbonyl carbon, the amide nitrogen, and the tetrahedral carbons of the butyl group.

Without experimental data, hypothetical data tables for these parameters cannot be generated.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The three-dimensional structure elucidated by X-ray crystallography would be instrumental in identifying and characterizing any intramolecular interactions that stabilize the molecule's conformation.

Intramolecular Hydrogen Bonding: A key feature of interest in this compound would be the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) on the butyl side chain could act as a hydrogen bond donor, while the amide carbonyl oxygen (C=O) or the furan ring oxygen could act as acceptors. The presence of such a bond would be confirmed by a short distance and a favorable angle between the donor and acceptor atoms in the crystal structure. This type of interaction can significantly influence the molecule's conformation and its chemical properties.

Steric Effects: The analysis would also consider steric interactions between different parts of the molecule. The bulkiness of the butyl group and its spatial relationship with the furan ring could lead to steric hindrance, influencing the preferred conformation by minimizing repulsive forces.

In the absence of a published crystal structure for this compound, any discussion of its specific structural features remains speculative. The scientific community awaits experimental studies to provide the definitive data required for a thorough structural and spectroscopic analysis of this compound.

Computational and Theoretical Studies on N 1 Hydroxy 2 Butyl Furan 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. However, no peer-reviewed articles or database entries containing such calculations for N-(1-Hydroxy-2-butyl)furan-2-carboxamide could be located.

Conformational Analysis and Energy Landscapes

A conformational analysis is critical for understanding the three-dimensional shapes a molecule can adopt and their relative energies. Such studies, which would identify the most stable conformers and the energy barriers for rotation around single bonds, have not been published for this compound. As a result, its potential energy landscape and preferred spatial arrangements under various conditions are currently unknown from a computational standpoint.

Spectroscopic Property Simulations (e.g., NMR, IR Frequencies)

Computational simulations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are powerful tools for interpreting experimental spectra and confirming molecular structures. No studies containing simulated NMR or IR spectra for this compound were found. Such data would be invaluable for the unambiguous identification and characterization of the compound.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein. This is a cornerstone of modern drug discovery. While studies on other furan-2-carboxamide derivatives exist, specific molecular docking analyses for this compound are absent from the scientific literature.

Identification of Putative Biological Targets and Binding Sites

Without dedicated in silico screening or molecular docking studies, there are no published predictions identifying potential biological targets for this compound. The specific proteins or enzymes with which this compound might interact remain speculative.

Prediction of Binding Modes and Interaction Energies

As no specific docking studies have been reported, there is no information available regarding the predicted binding modes, key interacting amino acid residues, or the calculated binding affinities (e.g., in kcal/mol) of this compound with any biological target.

Pharmacophore Modeling and Ligand Feature Mapping

Pharmacophore modeling is a crucial computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would typically be developed based on a set of known active molecules with similar structural scaffolds. This process involves aligning these molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for biological activity.

Ligand feature mapping further refines this by illustrating how the specific chemical groups of this compound satisfy the requirements of a given pharmacophore model. For instance, in a hypothetical model for a particular target, the furan (B31954) oxygen might interact with a hydrogen bond donor residue in the active site, the amide NH could interact with a hydrogen bond acceptor, and the hydroxyl group could form a hydrogen bond with another residue. The butyl chain would likely occupy a hydrophobic pocket. The development of a statistically significant 3D-QSAR model can further validate a pharmacophore hypothesis, providing a correlation between the mapped features and the biological activity. researchgate.net

A hypothetical pharmacophore model for this compound could include the following features:

| Feature Type | Location on this compound |

| Hydrogen Bond Acceptor | Furan ring oxygen, Amide carbonyl oxygen, Hydroxyl oxygen |

| Hydrogen Bond Donor | Amide N-H, Hydroxyl O-H |

| Aromatic Ring | Furan ring |

| Hydrophobic Group | Butyl chain |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of molecules over time, offering a deeper understanding of their conformational flexibility and interactions with their environment, such as a biological macromolecule.

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is primarily governed by the rotation around its single bonds. Key rotatable bonds include the C2-C(O) bond connecting the furan ring to the carboxamide group, the C(O)-N bond of the amide, and the C-C and C-O bonds within the N-(1-hydroxy-2-butyl) side chain.

MD simulations can be employed to explore the potential energy surface associated with the rotation of these bonds and to identify low-energy, stable conformations. The rotational barrier around the furan-carboxamide bond, for instance, would determine the relative orientation of the furan ring with respect to the rest of the molecule. Similarly, the flexibility of the butyl side chain would allow it to adopt various conformations, which could be crucial for fitting into a binding pocket. The presence of intramolecular hydrogen bonding, for example between the hydroxyl group and the amide carbonyl, could also influence the conformational preferences and is a phenomenon that can be investigated using MD simulations. rsc.org

Ligand-Biomacromolecule Complex Stability and Dynamics

When this compound is bound to a biological target, such as a protein receptor or an enzyme, MD simulations can be used to assess the stability of the resulting complex. These simulations can track the trajectory of the ligand within the binding site over time, providing information on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts.

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are common metrics used to evaluate the stability of the complex. A stable complex will typically exhibit low and converging RMSD values. Furthermore, MD simulations can reveal dynamic changes in the protein structure upon ligand binding and can help to identify key amino acid residues that are critical for the interaction. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs. Molecular docking studies often precede MD simulations to propose an initial binding mode. nih.govresearchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling are powerful tools for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Calculation of Molecular Descriptors for Activity Correlation

To build a QSAR model, a set of molecular descriptors is calculated for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. For this compound and its analogs, a wide range of descriptors would be calculated.

Examples of relevant molecular descriptors include:

| Descriptor Class | Specific Examples |

| Constitutional | Molecular weight, Number of hydrogen bond donors/acceptors, Number of rotatable bonds |

| Topological | Connectivity indices (e.g., Kier & Hall indices), Shape indices |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, Partial charges on atoms, HOMO/LUMO energies |

| Physicochemical | LogP (lipophilicity), Molar refractivity |

Once calculated, these descriptors are used as independent variables in statistical models to correlate with the dependent variable, which is the biological activity (e.g., IC50, Ki). QSAR studies on furan-3-carboxamides have successfully found correlations between physicochemical parameters and antimicrobial activity. nih.gov

Predictive Modeling for Analog Design

The primary goal of QSAR modeling is to develop a statistically robust model that can accurately predict the biological activity of new, untested compounds. aimspress.com Various statistical methods can be employed to build QSAR models, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). nih.gov

A validated QSAR model for a series of furan-2-carboxamide derivatives could be used to guide the design of new analogs of this compound with potentially improved activity. For example, if the QSAR model indicates that higher lipophilicity is correlated with increased activity, analogs with longer or more branched alkyl chains could be proposed. Conversely, if the model suggests that a specific electronic feature is important, modifications to the furan ring or the side chain could be made to modulate this property. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds.

Mechanistic Biological Investigations of N 1 Hydroxy 2 Butyl Furan 2 Carboxamide in Vitro Focus

In Vitro Enzyme Inhibition and Activation Mechanisms

The biological effects of furan-2-carboxamide derivatives are often rooted in their ability to interact with and modulate the activity of specific enzymes. These interactions can lead to the inhibition or, less commonly, activation of key cellular proteins, thereby influencing physiological and pathological processes.

Based on studies of related compounds, N-(1-Hydroxy-2-butyl)furan-2-carboxamide may target a range of enzymes critical to cellular function and disease progression.

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Several benzofuran-2-carboxamide (B1298429) derivatives have been identified as potent inhibitors of butyrylcholinesterase (BChE), with some exhibiting IC50 values in the low micromolar to nanomolar range. nih.govdaneshyari.com Studies on furan (B31954)/thiophene-2-carboxamide compounds also show inhibitory activity against both acetylcholinesterase (AChE) and BChE. dergipark.org.trbohrium.com For instance, N-(Thiophene-2-ylmethyl)furan-2-carboxamide was found to have an inhibition constant (Ki) of 0.10 mM for AChE and 0.07 mM for BChE. dergipark.org.trbohrium.com This suggests a potential role for these compounds in modulating cholinergic neurotransmission. daneshyari.com

Urease: Certain furan and thiophene-2-carboxamide derivatives have demonstrated notable urease inhibitory activity. dergipark.org.trbohrium.com For example, N-(furan-2-ylmethyl)thiophene-2-carboxamide displayed a Ki value of 0.10 mM against urease. dergipark.org.trbohrium.com A series of 5-nitrofuran derivatives showed significant urease inhibition with IC50 values ranging from 0.94 to 6.78 μM. researchgate.net This activity is relevant for targeting bacterial pathogens like Helicobacter pylori, which rely on urease for survival. researchgate.net

Kinases: The furan scaffold is integral to some kinase inhibitors. Furan- and furopyrimidine-based derivatives have shown remarkable inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis, with IC50 values as low as 42.5 nM. researchgate.net

Topoisomerases: While direct evidence on simple furan-2-carboxamides is limited, more complex glycosylated benzofuran (B130515) derivatives have been investigated as topoisomerase inhibitors. researchgate.net These compounds act as topoisomerase suppressors, interfering with the enzyme's ability to relax DNA supercoiling, a mechanism distinct from topoisomerase poisons that stabilize DNA cleavage complexes. researchgate.net

The following table summarizes the inhibitory activities of various furan-2-carboxamide analogs against these enzyme targets.

| Compound Class | Enzyme Target | Measurement | Value |

| Benzofuran-2-carboxamide derivatives | Butyrylcholinesterase (BChE) | IC50 | 0.054–2.7 µM nih.govdaneshyari.com |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | Ki | 0.10 mM dergipark.org.trbohrium.com |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | Ki | 0.07 mM dergipark.org.trbohrium.com |

| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | Ki | 0.10 mM dergipark.org.trbohrium.com |

| 5-Nitrofuran-2-yl-thiadiazole derivatives | Urease | IC50 | 0.94 – 6.78 µM researchgate.net |

| Furo[2,3-d]pyrimidine derivative | VEGFR-2 Kinase | IC50 | 42.5 nM researchgate.net |

This table presents data from studies on various furan-2-carboxamide and benzofuran derivatives to illustrate the potential enzyme inhibitory profile of this compound.

To understand the precise mechanism of enzyme inhibition, kinetic analyses are performed. These studies determine how a compound interacts with an enzyme and its substrate, revealing the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

The relationship between reaction velocity (v) and substrate concentration [S] is described by the Michaelis-Menten equation. A common method for visualizing this relationship and determining kinetic parameters is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/v versus 1/[S].

Kinetic studies on compounds structurally related to this compound have revealed diverse inhibition patterns:

Non-competitive Inhibition: A study on furan/thiophene-2-carboxamide derivatives found that N-(Thiophene-2-ylmethyl)furan-2-carboxamide inhibits both AChE and BChE in a non-competitive manner. researchgate.net Similarly, a 5-nitrofuran derivative was identified as a non-competitive inhibitor of urease. researchgate.net In this mode, the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency (decreasing Vmax) but not its substrate binding affinity (Km remains unchanged).

Mixed-type Inhibition: Certain 2-arylbenzofuran derivatives have been shown to inhibit AChE through a mixed-type mechanism, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. researchgate.net

The table below illustrates hypothetical changes in kinetic parameters based on the type of inhibition observed for related compounds.

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds only to the enzyme's active site. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site, affecting both enzyme and enzyme-substrate complex binding. | Decreases | Varies (increase or decrease) |

This conceptual table outlines the expected outcomes of a detailed enzyme kinetics analysis.

The inhibition of a single enzyme can have cascading effects on entire biochemical pathways. By targeting key enzymes, furan-2-carboxamide derivatives can modulate complex signaling networks. For example, inhibition of VEGFR-2 by furan-based compounds directly disrupts the downstream signaling cascade responsible for angiogenesis, a critical process in tumor growth. researchgate.net Similarly, the inhibition of AChE and BChE increases the concentration of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, thereby enhancing cholinergic signaling, a pathway crucial for cognitive function. daneshyari.com Furthermore, certain furan-2-carboxamides have been shown to interfere with bacterial quorum sensing by reducing the production of virulence factors like pyocyanin (B1662382) and proteases, effectively modulating bacterial communication and pathogenicity pathways. nih.gov

Cellular Pathway Modulation Studies (in vitro)

Beyond direct enzyme interactions, it is crucial to understand how these molecular events translate into cellular responses. In vitro studies using cancer cell lines have shown that furan-based compounds can profoundly affect cellular proliferation and survival by modulating the cell cycle and inducing programmed cell death (apoptosis).

The cell cycle is a tightly regulated process that governs cell division. Disruption of this process can halt cancer cell proliferation. Flow cytometry analysis of cells treated with furan derivatives has shown that these compounds can induce cell cycle arrest at specific phases.

Studies on N-substituted benzamides and furan-based derivatives consistently show an ability to induce cell cycle arrest, particularly at the G2/M checkpoint. researchgate.netnih.govresearchgate.net This arrest prevents cells from entering mitosis, thereby inhibiting cell division. For example, treatment of HepG2 cells with an N-(substituted coumarin-3-yl) benzamide (B126) derivative led to arrest at the G1/S phase. distantreader.org Another study found that a furan-based derivative arrested HT-29 colon cancer cells in the G2/M phase. researchgate.net This effect is often a precursor to apoptosis, suggesting a link between the two processes. nih.gov

The table below presents representative data from a cell cycle analysis of cancer cells treated with a furan-based derivative, illustrating the accumulation of cells in a specific phase.

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Untreated) | 55.2% | 24.5% | 20.3% |

| Furan Derivative (IC50) | 25.1% | 15.7% | 59.2% |

This table is based on representative findings for furan-based compounds demonstrating G2/M phase arrest. researchgate.net

Apoptosis is a form of programmed cell death essential for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. Furan and benzofuran derivatives have been shown to be potent inducers of apoptosis through one or both of the major apoptotic pathways. nih.govnih.govnih.govmdpi.com

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress and is controlled by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax create pores in the mitochondrial membrane, leading to the release of cytochrome c. frontiersin.org This, in turn, activates a cascade of executioner caspases (like caspase-3 and -7) that dismantle the cell. nih.gov Studies on N-substituted benzamides and novel benzofuran derivatives have shown that they can induce apoptosis by increasing the Bax/Bcl-2 ratio, promoting cytochrome c release, and activating caspase-9 and caspase-3/7. nih.govfrontiersin.org

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8, which then activates the executioner caspases. Some benzofuran-substituted chalcones have been found to induce apoptosis in breast and lung cancer cells specifically through the extrinsic pathway.

Research indicates that furan-based compounds often trigger the intrinsic pathway. nih.govfrontiersin.org The accumulation of cells in the pre-G1 phase during cell cycle analysis is also a strong indicator of apoptosis. distantreader.orgmdpi.com

The following table summarizes key molecular markers modulated by furan-based compounds during the induction of apoptosis.

| Apoptotic Marker | Cellular Event | Observation with Furan Analogs | Pathway Implicated |

| Annexin V Staining | Externalization of phosphatidylserine | Increased positive staining nih.govmdpi.com | General Apoptosis |

| Bax/Bcl-2 Ratio | Regulation of mitochondrial permeability | Ratio significantly increased nih.govfrontiersin.org | Intrinsic |

| Cytochrome c Release | Release from mitochondria to cytosol | Increased cytosolic levels frontiersin.org | Intrinsic |

| Caspase-9 Activation | Initiation of the intrinsic caspase cascade | Cleavage and activation observed nih.gov | Intrinsic |

| Caspase-8 Activation | Initiation of the extrinsic caspase cascade | Activation observed in some derivatives | Extrinsic |

| Caspase-3/7 Activation | Execution phase of apoptosis | Activity significantly increased nih.gov | Common/Execution |

This table consolidates findings from various studies on related furan and benzofuran derivatives to illustrate the pro-apoptotic mechanisms.

Modulation of Key Regulatory Proteins and Gene Expression (e.g., p53, Bax, Bcl-2)

Currently, there is no specific in vitro research available that directly investigates the effects of this compound on the expression or activity of the key regulatory proteins p53, Bax, and Bcl-2. The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial apoptosis pathway nih.govfrontiersin.org. The p53 tumor suppressor protein can modulate apoptosis by transcriptionally activating pro-apoptotic members of this family, such as Bax, and repressing anti-apoptotic members, like Bcl-2 itself nih.gov.

While some substituted benzamide derivatives have been shown to induce apoptosis and modulate apoptotic markers nih.gov, and other natural compounds can modulate Bcl-2 family proteins nih.gov, a direct link and detailed mechanistic studies for furan-2-carboxamide derivatives, including this compound, are yet to be established. Future in vitro studies, such as Western blotting and quantitative PCR, on cancer cell lines treated with this compound would be necessary to elucidate its potential role in the p53-mediated apoptotic pathway and its influence on the Bax/Bcl-2 ratio.

Interactions with Biological Macromolecules (in vitro)

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For furan-2-carboxamide derivatives, in vitro studies have begun to shed light on their interactions with DNA, proteins, and microtubules.

There is currently a lack of specific in vitro studies detailing the DNA binding and intercalation mechanisms of this compound. However, the broader class of furan derivatives has been investigated for its potential to interact with DNA. Some furan compounds, after metabolic activation, can form covalent adducts with DNA, suggesting a potential for genotoxicity nih.gov. Studies on other heterocyclic compounds have employed techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism to investigate DNA binding modes, such as intercalation or groove binding. Such studies would be required to determine if this compound or its metabolites can directly interact with DNA.

Direct in vitro protein binding studies for this compound are not currently available. However, research on related benzofuran derivatives has demonstrated their ability to bind to serum albumins, such as bovine serum albumin (BSA), which can act as carrier proteins mdpi.com. These studies, using techniques like circular dichroism and fluorescence spectroscopy, have shown that binding can alter the secondary structure of the protein and that the affinity of binding can be influenced by the specific chemical structure of the furan derivative mdpi.com. The interaction of nitrofuran derivatives with BSA has also been studied, indicating that static quenching is the primary mechanism of fluorescence quenching and that these interactions can induce conformational changes in the protein globethesis.com. To understand the protein binding profile of this compound, similar in vitro binding assays with key protein targets would be necessary.

A novel furan-2-carboxamide derivative has been identified as a selective microtubule stabilizing agent nih.gov. In vitro tubulin polymerization assays are crucial for identifying compounds that interfere with microtubule dynamics, a validated target for anticancer drugs nih.govcytoskeleton.commaxanim.com. These assays typically measure the change in optical density or fluorescence as purified tubulin polymerizes into microtubules researchgate.net. A study on a specific furan-2-carboxamide derivative demonstrated its ability to act as a microtubule stabilizing agent, leading to mitotic arrest and apoptosis in cancer cells, with IC50 values in the micromolar range in various cancer cell lines nih.gov. This finding suggests that the furan-2-carboxamide scaffold may be a promising backbone for the development of new microtubule-targeting agents. Whether this compound shares this activity would need to be confirmed through specific in vitro tubulin polymerization assays.

Anti-Quorum Sensing Properties and Associated Mechanisms (in vitro)

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production. Furan-2-carboxamide derivatives have emerged as potential anti-quorum sensing agents, particularly against the opportunistic pathogen Pseudomonas aeruginosa nih.govresearchgate.netnih.gov.

In vitro studies on a collection of furan-2-carboxamides have demonstrated their ability to reduce the production of key virulence factors in P. aeruginosa. Specifically, certain derivatives were shown to significantly inhibit the production of pyocyanin, a redox-active pigment crucial for pathogenesis, and proteases, which are involved in tissue invasion nih.govresearchgate.netnih.gov. The inhibition of these virulence factors suggests that these compounds can interfere with the QS system of P. aeruginosa nih.gov.

The following table summarizes the in vitro inhibition of pyocyanin and protease production by selected furan-2-carboxamide derivatives at a concentration of 50 μM nih.gov.

| Compound | Pyocyanin Inhibition (%) | Protease Inhibition (%) |

| 4b | >25 | 18 |

| 7d | 33 | 6 |

| 7e | >25 | 16 |

These findings highlight the potential of the furan-2-carboxamide scaffold in developing anti-virulence strategies to combat bacterial infections by disrupting their communication systems rather than directly killing the bacteria, which may reduce the pressure for developing resistance. Further studies are needed to determine if this compound possesses similar anti-quorum sensing activities.

Interference with Quorum Sensing Receptor Binding (e.g., LasR)

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific in vitro studies detailing the direct binding or interference of this compound with the quorum sensing receptor LasR. While research into furan-2-carboxamide derivatives as a class of compounds has suggested potential anti-quorum sensing properties, direct experimental evidence for this compound is not publicly available at this time.

One notable study on a series of diverse furan-2-carboxamides indicated that certain members of this chemical family could inhibit biofilm formation in Pseudomonas aeruginosa, a process regulated by quorum sensing. nih.gov The researchers of this study proposed LasR as a plausible target for these compounds based on molecular docking simulations. nih.gov These computational models suggested that furan-2-carboxamide scaffolds can fit within the ligand-binding pocket of the LasR receptor. nih.gov However, this research did not include this compound in its synthesized and tested library of compounds. The most active compound identified in that particular study was a carbohydrazide (B1668358) derivative. nih.gov

Without specific in vitro binding assays, such as competitive binding studies with the native ligand of LasR (N-(3-oxododecanoyl)-L-homoserine lactone), or biophysical methods like surface plasmon resonance or isothermal titration calorimetry, it is not possible to definitively state that this compound directly interferes with LasR binding. Consequently, no data tables with binding affinities (e.g., IC₅₀ or Kᵢ values) or functional assay results can be provided.

Further research, including the synthesis and subsequent in vitro biological evaluation of this compound, would be necessary to elucidate its potential activity as a LasR inhibitor and to quantify its binding affinity and functional effects on this quorum sensing receptor.

Structure Activity Relationship Sar Studies of N 1 Hydroxy 2 Butyl Furan 2 Carboxamide and Its Derivatives

Impact of Substitutions on the Furan (B31954) Ring

Positional Isomerism and Bioactivity Profiling

Positional isomerism, which concerns the different spatial arrangements of functional groups on the furan ring, can have a profound impact on the biological activity of a molecule. The orientation of the carboxamide side chain relative to the furan's oxygen atom (e.g., furan-2-carboxamide vs. furan-3-carboxamide) can significantly alter the molecule's three-dimensional shape and its ability to fit into a biological target's binding site.

Furthermore, separate studies on furan-3-carboxamides have established their own distinct SAR profiles, indicating that this isomeric form interacts with biological targets differently than furan-2-carboxamides. nih.gov These findings underscore the principle that even subtle changes in the arrangement of functional groups can lead to substantial differences in biological outcomes.

The table below illustrates the impact of positional isomerism on the activity of analogous heterocyclic carboxamides.

| Compound Type | Isomer | Relative Fungicidal Activity |

| N-Thienylcarboxamide | N-(2-substituted-3-thienyl) | High |

| N-Thienylcarboxamide | N-(4-substituted-3-thienyl) | High |

| N-Thienylcarboxamide | N-(3-substituted-2-thienyl) | Low |

This data is derived from studies on N-thienylcarboxamides and serves as a model for the potential effects of positional isomerism in furan-2-carboxamides.

Modifications of the N-(1-Hydroxy-2-butyl) Side Chain

The N-(1-Hydroxy-2-butyl) side chain is a critical component of the molecule, likely involved in key interactions with the biological target through hydrogen bonding and hydrophobic interactions. Modifications to this side chain, including changes in its length, branching, stereochemistry, and the derivatization of the hydroxyl group, can provide valuable information about the optimal structural requirements for activity.

Influence of Chain Length and Branching on Biological Activity

The length and branching of the alkyl portion of the N-substituted side chain can influence the compound's lipophilicity and steric profile, which are important factors for membrane permeability and receptor binding. In a study on the antibiofilm activity of a diverse set of furan-2-carboxamides, it was generally observed that bulky alkyl chains on the side chain tended to reduce biological activity. nih.gov This suggests that there may be a specific size and shape requirement for the side chain to fit effectively into the binding pocket of its target.

While this study did not systematically evaluate a homologous series of N-(hydroxyalkyl) side chains, research on other classes of bioactive amides has shown a clear dependence of activity on chain length. For instance, a study on N-alkyl nicotinamides demonstrated a parabolic relationship between the length of the alkyl chain and antifungal activity, with a specific chain length exhibiting optimal efficacy. This highlights the delicate balance between increasing lipophilicity and potential steric hindrance that governs the biological activity of N-substituted amides.

The following table provides a conceptual summary of how chain length and branching might influence the activity of N-(1-Hydroxy-2-butyl)furan-2-carboxamide, based on general findings in related fields.

| Side Chain Modification | Potential Effect on Activity | Rationale |

| Increased Chain Length | Parabolic (increase then decrease) | Initial increase due to enhanced lipophilicity, followed by a decrease due to steric hindrance or unfavorable interactions. |

| Increased Branching | Likely Decrease | Increased steric bulk may prevent optimal binding to the target. |

This table is a generalized representation based on SAR principles and findings from related but not identical compound series.

Stereochemical Influences on Target Engagement and Efficacy

The N-(1-Hydroxy-2-butyl) side chain of the titular compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means that the compound can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, as they may interact differently with the chiral environment of biological macromolecules such as receptors and enzymes.

Although specific studies on the stereochemistry of this compound were not identified, the importance of stereochemistry in drug action is a fundamental concept. The differential activity of enantiomers arises from the three-point attachment model, where one enantiomer may be able to achieve a more favorable tripartite interaction with the binding site than the other. This can result in one enantiomer being significantly more potent, acting as an antagonist while the other is an agonist, or having a different metabolic profile.

Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound would display different biological activities. The determination of the absolute configuration that confers optimal activity is a critical step in the development of this compound as a therapeutic agent.

| Stereoisomer | Expected Biological Activity | Reasoning |

| (R)-enantiomer | Potentially different from (S)-enantiomer | Differential binding affinity and/or efficacy due to specific three-dimensional interactions with the chiral biological target. |

| (S)-enantiomer | Potentially different from (R)-enantiomer | Differential binding affinity and/or efficacy due to specific three-dimensional interactions with the chiral biological target. |

This table is based on established principles of stereopharmacology and highlights the expected, though not experimentally confirmed for this specific compound, differences between its enantiomers.

Derivatization of the Hydroxyl Group and its Impact

The hydroxyl group on the N-(1-hydroxy-2-butyl) side chain is a key functional group that can participate in hydrogen bonding with the biological target. Derivatization of this group, for example, through esterification or etherification, can provide valuable insights into the role of this hydrogen bonding in the compound's mechanism of action.

A study on a series of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives demonstrated that modification of a hydroxyl group can have a significant impact on biological activity. In this study, acylation of a primary alcohol on the furan ring was found to be important for both anticancer and antibacterial activities. orientjchem.org This suggests that while the hydroxyl group itself may be important, its conversion to an ester can in some cases enhance or be a prerequisite for activity, possibly by altering the compound's lipophilicity, metabolic stability, or by acting as a prodrug.

The conversion of the hydroxyl group to an ether would also be an informative modification, as it would remove the hydrogen bond donating capability while retaining a hydrogen bond accepting site. The impact of such modifications on the biological activity of this compound would help to elucidate the precise nature of the interaction between the side chain and its target.

The following table summarizes the potential impact of hydroxyl group derivatization based on findings from related compounds.

| Derivative | Modification | Potential Impact on Activity | Possible Rationale |

| Ester (e.g., Acetate) | Acylation | May increase or be essential for activity | Increased lipophilicity, altered metabolic stability, prodrug effect. |

| Ether (e.g., Methyl ether) | Etherification | May decrease activity if H-bond donation is critical | Removal of hydrogen bond donating ability, altered steric and electronic properties. |

This data is extrapolated from a study on a related furan derivative and illustrates the potential consequences of modifying the hydroxyl group.

Role of the Carboxamide Linkage in the Structure-Activity Relationship of this compound and its Derivatives

Bioisosteric Replacements of the Amide Bond